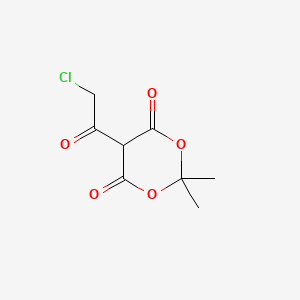
5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
The compound “5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a complex organic molecule. It contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a chloroacetyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions with chloroacetyl chloride . For instance, the synthesis of lidocaine involves a reaction between 2,6-dimethylaniline and 2-chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, it’s difficult to provide an analysis of the molecular structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloroacetyl group, which is known to be reactive . The dioxane ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Chlorinated compounds often have higher boiling and melting points compared to related hydrocarbons .Scientific Research Applications
Supramolecular Structures
5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied for its supramolecular structures. For instance, its derivatives, including 5-[3-(4-methylphenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, have been found to crystallize in specific space groups, forming structures like tetramers and dimers through weak hydrogen bonds (Low et al., 2002).
Crystal and Molecular Structures
The crystal and molecular structures of derivatives of this compound, such as 5-R derivatives with R = C6H5 or C2H5, have been determined by X-ray diffraction. These studies reveal details about the compound’s conformation and symmetry (Coppernolle et al., 2010).
Synthesis and Reactions
Research has been conducted on the synthesis and reactions of derivatives of this compound, such as 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. These studies provide insights into yield optimization and reaction pathways with various acids and phosphines (Al-Sheikh et al., 2009).
Facile Synthesis Applications
There is research focusing on facile synthesis methods for derivatives of this compound, which are useful for preparing other chemical compounds like 2-cyano-4-quinolinones (Jeon & Kim, 2000).
Synthones for Unsaturated γ-Lactones
Studies have shown that thermal cyclization and regioselective chlorination of certain derivatives can be used to create synthones for unsaturated γ-lactones, useful in various chemical syntheses (Zav’yalov et al., 1991).
Structural Characterization and Electronic Properties
Derivatives of this compound have been synthesized and characterized using techniques like single crystal X-ray diffractometry. The studies provide insights into molecular geometries and intermolecular interactions, important for understanding the compound's properties (Dey et al., 2015).
Reactions with Nucleophiles
Research includes studying the reactions of derivatives with various nucleophiles. These studies contribute to understanding how this compound can be modified and used in different chemical reactions (Henning et al., 1992).
(Trifluoroacetyl)ketene Precursors
It has been used in the preparation of (trifluoroacetyl)ketene precursors, demonstrating its utility in more complex chemical syntheses (Sevenard et al., 2017).
Future Directions
properties
IUPAC Name |
5-(2-chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO5/c1-8(2)13-6(11)5(4(10)3-9)7(12)14-8/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIDBDVMKRHXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363068 | |
| Record name | 5-(2-chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
505048-19-1 | |
| Record name | 5-(2-chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



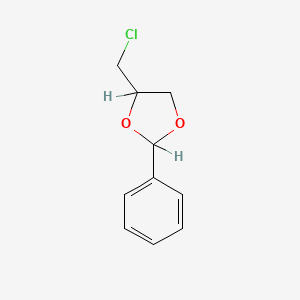
![(5S)-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3032692.png)
![2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B3032693.png)
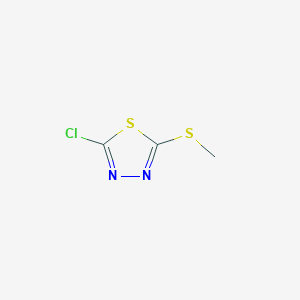
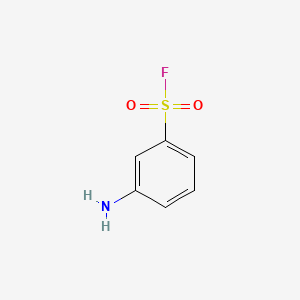

![3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one](/img/structure/B3032701.png)

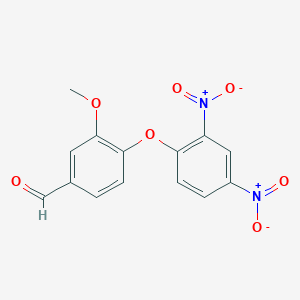
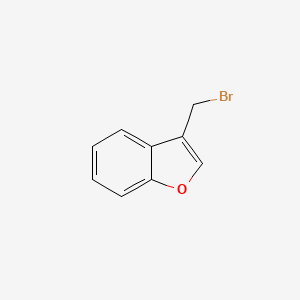
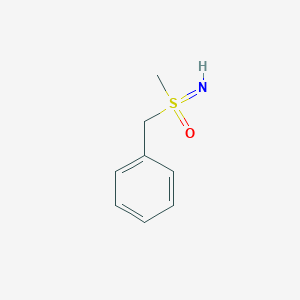

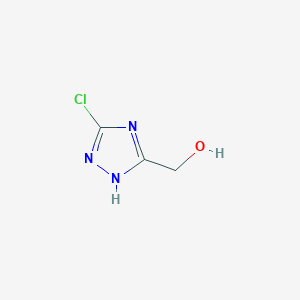
![(3aS,4S,6R,6aR)-4-(Iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B3032713.png)